2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Overview
Description
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a benzo[d][1,3]dioxole ring attached to an oxoacetic acid moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit activity against various cancer cell lines , and have been used for the detection of carcinogenic lead .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid may interact with its targets to induce changes in cell growth and division.
Biochemical Pathways
It’s plausible that the compound could influence pathways related to cell growth and division, given the observed effects of related compounds on cancer cells .
Result of Action
Related compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid typically involves the introduction of the benzo[d][1,3]dioxole group to an oxoacetic acid precursor. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction. The reaction conditions often include the use of solvents like dichloromethane and bases such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and reagents is crucial to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: Similar in structure but lacks the oxo group, affecting its reactivity and applications.
3,4-(Methylenedioxy)phenylacetic acid: Contains a methylenedioxy group instead of a benzo[d][1,3]dioxole ring, leading to different chemical properties and uses.
Uniqueness
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid is unique due to the presence of both the benzo[d][1,3]dioxole ring and the oxoacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIPQXJHKXQJKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871448 | |
Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62396-98-9 | |
Record name | 1,3-Benzodioxol-5-yl(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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